molecular formula C12H17ClN2O B2852603 2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide CAS No. 2411262-52-5

2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide

Cat. No.: B2852603
CAS No.: 2411262-52-5
M. Wt: 240.73
InChI Key: XTCXHDXAPDWIQI-UHFFFAOYSA-N
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Description

“2-Chloro-N,N-dimethylethylamine” is a widely used intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . It is available as white to pale cream to pale yellow crystals or powder .


Synthesis Analysis

The synthesis of “2-Chloro-N,N-dimethylethylamine” involves the reaction between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride .


Molecular Structure Analysis

The molecular formula of “2-Chloro-N,N-dimethylethylamine” is C4H11Cl2N . The structure of the compound can be represented as (CH3)2NCH2CH2Cl · HCl .


Chemical Reactions Analysis

The chemical reaction of “2-Chloro-N,N-dimethylethylamine” involves nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . The nitrogen atom in the amine, being more electronegative than both hydrogen and carbon, attracts the bonding electrons towards itself, producing a significant amount of negative charge on the nitrogen atom . This nitrogen atom then attacks the carbon atom in the acyl chloride .


Physical And Chemical Properties Analysis

“2-Chloro-N,N-dimethylethylamine” is available as white to pale cream to pale yellow crystals or powder . It has a molecular weight of 144.04 . The melting point is 201-204 °C (lit.) .

Mechanism of Action

The mechanism of action of “2-Chloro-N,N-dimethylethylamine” involves the reaction between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride .

Safety and Hazards

“2-Chloro-N,N-dimethylethylamine” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Muta. 2 - STOT RE 2 . It is harmful if swallowed, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-10-4-3-5-11(8-10)15(2)7-6-14-12(16)9-13/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCXHDXAPDWIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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